molecular formula C6H5Cl2I B1583241 (Dichloroiodo)-benzene CAS No. 932-72-9

(Dichloroiodo)-benzene

Cat. No. B1583241
CAS RN: 932-72-9
M. Wt: 274.91 g/mol
InChI Key: KSRHWBLHVZJTKV-UHFFFAOYSA-N
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Description

“(Dichloroiodo)-benzene” is a chemical compound with the molecular formula C6H5Cl2I. It has a molecular weight of 274.92 g/mol . The IUPAC name for this compound is dichloro (phenyl)-lambda~3~-iodane .


Synthesis Analysis

The synthesis of (dichloroiodo)pyridine derivatives, which are similar to (dichloroiodo)benzene, has been reported. These compounds can be used as efficient recyclable oxidants towards alcohols or chlorinating reagents .


Molecular Structure Analysis

The (Dichloroiodo)-benzene molecule contains a total of 14 bond(s). There are 9 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s) and 1 six-membered ring(s) .


Physical And Chemical Properties Analysis

(Dichloroiodo)-benzene has a boiling point of 116°C at 760 mmHg and a melting point between -9 and -6°C . It is a solid at room temperature and should be stored at 4°C, protected from light .

Scientific Research Applications

Oxidation and Alpha-Thiocyanation of Carbonyl Compounds

(Dichloroiodo)benzene, when combined with lead(II) thiocyanate, is effective in the oxidation of enol silyl ethers, ketene silyl acetals, and beta-dicarbonyl compounds. This method facilitates the alpha-thiocyanation of these compounds (Prakash et al., 2001).

Recyclable Reagent for Chlorination and Oxidation

Polystyrene-supported (dichloroiodo)benzene has been developed as a recyclable reagent. It demonstrates efficient chlorination of organic substrates and selective oxidation of alcohols to carbonyl compounds under mild conditions (Chen et al., 2011).

Selective Gem-Dichlorination of Isonitriles

Using (dichloroiodo)benzene as a chlorinating reagent allows for the selective gem-dichlorination of isonitriles. This method produces N-arylcarbonimidic dichlorides in high yields, demonstrating its utility in various synthetic processes (Zhang et al., 2016).

Chlorination in Pyrimidine Derivatives

(Dichloroiodo)benzene can lead to geminal dichlorination at specific positions in pyrimidine derivatives. This reactivity opens pathways for modifying the structure of these important biological molecules (Tale et al., 2013).

Hypervalent Iodine Reagents for Halomethoxylation

Compounds like 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, related to (dichloroiodo)benzene, are used as recyclable hypervalent iodine reagents. They are applied in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds (Yusubov et al., 2004).

Desulfurative Chlorination of Alkyl Phenyl Sulfides

The chlorination of alkyl phenyl sulfides using (dichloroiodo)benzene demonstrates its utility in producing elimination-sensitive β-chloro carbonyl and nitro compounds. This process offers a new avenue for chlorination reactions in organic chemistry (Canestrari et al., 2017).

Structural Studies of Sterically Encumbered (Dichloroiodo)arenes

The synthesis and crystallographic analysis of sterically encumbered (dichloroiodo)arenes provide insights into the intermolecular interactions of these compounds. Such studies are crucial for understanding the reactivity and application of these molecules in various chemical reactions (Protasiewicz, 1995).

Halomethoxylation of Monoterpenes

The use of (dichloroiodo)benzene in the halomethoxylation of monoterpenes offers a selective approach to modify the structures of these natural compounds. This methodology is significant for the synthesis of various synthetic intermediates (Yusubov et al., 2005).

Safety And Hazards

(Dichloroiodo)-benzene is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to use personal protective equipment and emergency procedures in case of accidental release .

Future Directions

There is ongoing research into the use of (dichloroiodo)benzene and similar compounds in organic synthesis. For example, one study discusses the one-pot synthesis of diaryliodonium bromides from iodoarenes and arenes, with sodium perborate as the oxidant . Another study discusses the conversion of aryl iodides into aryliodine (III) dichlorides using an oxidative halogenation strategy .

properties

IUPAC Name

dichloro(phenyl)-λ3-iodane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2I/c7-9(8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRHWBLHVZJTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)I(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302248
Record name Iodobenzene dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dichloroiodo)-benzene

CAS RN

932-72-9
Record name Iodobenzene dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodobenzene dichloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodobenzene dichloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149834
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Record name Iodobenzene dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IODOBENZENE DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IJ835PQB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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